molecular formula C10H13BrO B13180911 (1S)-2-bromo-1-(3,4-dimethylphenyl)ethanol

(1S)-2-bromo-1-(3,4-dimethylphenyl)ethanol

Cat. No.: B13180911
M. Wt: 229.11 g/mol
InChI Key: PHRIPEMLGIZCFK-SNVBAGLBSA-N
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Description

(1S)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol is an organic compound with a bromine atom, a hydroxyl group, and a dimethylphenyl group attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol typically involves the bromination of 1-(3,4-dimethylphenyl)ethan-1-ol. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination at the desired position.

Industrial Production Methods

Industrial production of (1S)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or reduce the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products Formed

    Substitution: Formation of 1-(3,4-dimethylphenyl)ethanol derivatives.

    Oxidation: Formation of 1-(3,4-dimethylphenyl)ethanone.

    Reduction: Formation of 1-(3,4-dimethylphenyl)ethane.

Scientific Research Applications

(1R)-2-bromo-1-(3,4-dimethylphenyl)ethanol is a chiral compound with the molecular formula C10H13BrOC_{10}H_{13}BrO and a molecular weight of 229.11 g/mol. It features a bromine atom and a hydroxyl group, which contribute to its reactivity and interactions in biological systems.

Scientific Research Applications

(1R)-2-bromo-1-(3,4-dimethylphenyl)ethanol is used across various scientific disciplines.

Chemistry It serves as an intermediate in synthesizing complex organic molecules.

Biology It is valuable for studying enzyme-catalyzed reactions and metabolic pathways. The compound may modulate the activity of specific enzymes, influencing metabolic pathways and biochemical reactions. It also has the potential to bind to various receptors, leading to changes in cellular signaling pathways and physiological responses.

Industry It is used in the production of fine chemicals and specialty materials.

(1R)-2-bromo-1-(3,4-dimethylphenyl)ethanol exhibits significant biological activity due to its structural features that allow interaction with various biological targets. Research indicates that this compound exhibits antimicrobial activity and may disrupt microbial cell membranes or inhibit enzyme functions. Studies have shown promising results against various bacterial strains, suggesting its potential as an antimicrobial agent. The compound may also possess anti-inflammatory properties and could inhibit pro-inflammatory cytokines and reduce inflammation in cellular models.

Applications in Medicinal Chemistry

(1R)-2-bromo-1-(3,4-dimethylphenyl)ethanol is being explored for various applications in medicinal chemistry:

  • Drug Development: Its ability to modulate enzyme activity makes it a candidate for developing new therapeutics targeting metabolic disorders.
  • Synthesis of Chiral Compounds: It serves as an important intermediate in synthesizing other chiral molecules used in pharmaceuticals.
  • Research Tool: The compound is utilized in studying enzyme-catalyzed reactions and metabolic pathways, providing insights into biochemical processes.

Mechanism of Action

The mechanism of action of (1S)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through an SN2 mechanism. In oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-1-(3,4-dimethylphenyl)ethanone
  • 1-(3,4-dimethylphenyl)ethanol
  • 2-chloro-1-(3,4-dimethylphenyl)ethan-1-ol

Uniqueness

(1S)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol is unique due to its specific stereochemistry and the presence of both bromine and hydroxyl functional groups. This combination allows for a wide range of chemical transformations and applications in various fields.

Biological Activity

(1S)-2-bromo-1-(3,4-dimethylphenyl)ethanol is a chiral organic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H13BrO
  • Molecular Weight : 229.11 g/mol
  • Functional Groups : The compound features a bromine atom attached to a secondary alcohol group, making it a halohydrin. The 3,4-dimethylphenyl group contributes to its unique properties and reactivity.

The biological activity of this compound is primarily attributed to its electrophilic nature due to the bromine atom and the ability of the hydroxyl group to engage in hydrogen bonding. These interactions enable the compound to participate in various biochemical pathways:

  • Electrophilic Reactions : The bromine atom can react with nucleophiles in biological systems, potentially modifying proteins or nucleic acids.
  • Hydrogen Bonding : The hydroxyl group allows for interactions with biological macromolecules, influencing enzyme activity and metabolic pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that compounds with similar structures possess antimicrobial effects. For example, derivatives of bromo-substituted phenols have demonstrated efficacy against various bacterial strains .
  • Anticancer Potential : The compound's ability to interact with cellular targets suggests potential applications in cancer therapy. Preliminary studies indicate that brominated compounds can inhibit cancer cell proliferation .

Case Studies

  • Antichlamydial Activity : A study investigated the antichlamydial activity of compounds structurally related to this compound. Results indicated that certain derivatives showed selective activity against Chlamydia species, suggesting a potential pathway for developing new antimicrobial agents .
  • Enzyme Interaction Studies : Research on enzyme-catalyzed reactions involving this compound highlighted its role as an intermediate in synthesizing complex organic molecules. The compound was shown to affect enzyme kinetics, indicating its potential as a tool for studying metabolic pathways .

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
(1R)-1-(3,4-dimethylphenyl)ethan-1-olC10H14OLacks bromine; serves as a precursor.
(1R)-2-chloro-1-(3,4-dimethylphenyl)ethan-1-olC10H13ClOContains chlorine instead of bromine; less reactive than bromine.
(1R)-2-iodo-1-(3,4-dimethylphenyl)ethan-1-olC10H13IOContains iodine; more reactive than bromine but less stable.

This table illustrates how the presence of different halogens affects the reactivity and potential biological activity of these compounds.

Properties

Molecular Formula

C10H13BrO

Molecular Weight

229.11 g/mol

IUPAC Name

(1S)-2-bromo-1-(3,4-dimethylphenyl)ethanol

InChI

InChI=1S/C10H13BrO/c1-7-3-4-9(5-8(7)2)10(12)6-11/h3-5,10,12H,6H2,1-2H3/t10-/m1/s1

InChI Key

PHRIPEMLGIZCFK-SNVBAGLBSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@@H](CBr)O)C

Canonical SMILES

CC1=C(C=C(C=C1)C(CBr)O)C

Origin of Product

United States

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